Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate
Overview
Description
Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate is an organic compound with the molecular formula C13H19NO4 It is a derivative of phenethylamine and is characterized by the presence of an ethyl ester group, a dimethoxyphenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate typically involves the reaction of 3,4-dimethoxybenzylamine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of new esters or other substituted derivatives.
Scientific Research Applications
Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate can be compared with other similar compounds, such as:
Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}propanoate: Similar structure but with a propanoate group instead of an acetate group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}butanoate: Similar structure but with a butanoate group instead of an acetate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a distinctive structure comprising an ethyl acetate moiety linked to a dimethoxy-substituted phenyl group. The presence of methoxy groups enhances its electron-donating capacity, which may influence its reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that derivatives containing methoxy-substituted phenyl groups can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A study on related compounds demonstrated that certain derivatives effectively inhibited cell cycle progression in cancer cells. For example, a related compound caused G2/M phase arrest in HeLa cells at concentrations as low as 30 nM, indicating a potent antiproliferative effect .
The anticancer effects of this compound may be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Compounds similar to this acetate have been reported to block tubulin polymerization, a crucial process for mitotic spindle formation during cell division .
- Modulation of Apoptotic Pathways : The compound may interact with Bcl-2 family proteins and other regulators of apoptosis, potentially overcoming multidrug resistance (MDR) in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and nature of substituents on the aromatic ring significantly influence biological activity. Key findings include:
- Hydrophobic Groups : The presence of hydrophobic functional groups at the 3 and 4 positions of the phenyl ring enhances activity.
- Amino Group Variability : Primary and secondary amino groups are well-tolerated, while tertiary amino groups lead to reduced activity .
Substituent Position | Preferred Functional Group | Activity Impact |
---|---|---|
3 | Hydrophobic | Increases potency |
4 | Hydrophobic | Increases potency |
Amino Group Type | Primary/Secondary | Maintains activity |
Tertiary Amino | Not preferred | Decreases activity |
Pharmacological Applications
The potential applications of this compound extend beyond oncology:
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents by inhibiting microbial growth through interactions with specific enzymes or receptors involved in inflammatory pathways .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties, potentially offering therapeutic avenues for neurological disorders .
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxyphenyl)methylamino]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)12(7-10)17-3/h5-7,14H,4,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPROFFYWOEFCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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